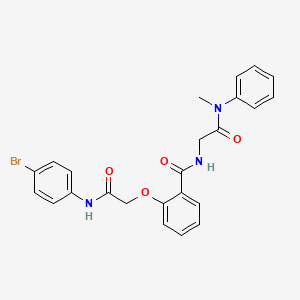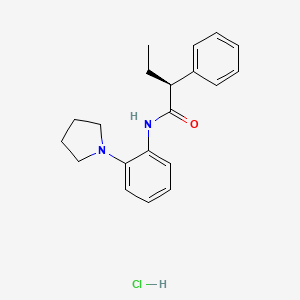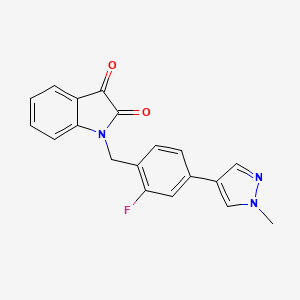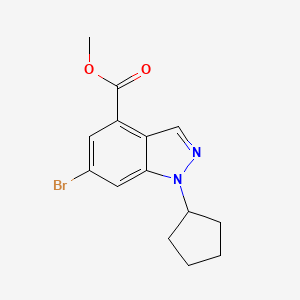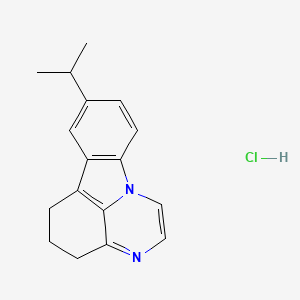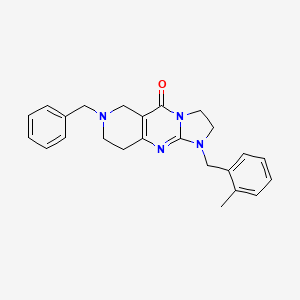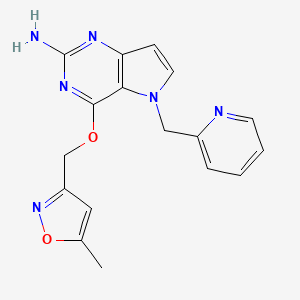
TLR7-agonist-1
Vue d'ensemble
Description
TLR7-agonist-1 is a dual agonist of toll-like receptor 7 (TLR7) and TLR8 . It increases the levels of TNF-α, IFN-γ, IL-12p40, and chemokine (C-C motif) ligand 4 (CCL4) in human peripheral blood mononuclear cells (PBMCs) in a biphasic manner . TLR7 agonists, such as imiquimod, have been approved for topical use in treating warts caused by papillomavirus and for actinic keratosis . They have also been investigated for cancer immunotherapy due to their ability to induce robust production of anti-cancer cytokines such as interleukin-12 .
Applications De Recherche Scientifique
Antiviral Activity and Cancer Immunotherapy : TLR7/8 agonists exhibit potent antiviral activity and can regulate anti-tumor immune responses. They are effective in topical applications for the treatment of skin tumors, but systemic application for cancer therapy has been less successful due to immune tolerance issues. Novel strategies are being developed to overcome this limitation and improve the efficacy of cancer immunotherapy (Bourquin et al., 2011).
Vaccine Adjuvants : TLR7 agonists have been used as adjuvants to enhance vaccine immunogenicity, generating greater seroprotection. Their ability to activate antigen-presenting cells and induce a Th1 immune response makes them promising candidates for this role (Novak et al., 2008).
Treatment of Autoimmune and Inflammatory Diseases : TLR7/8 antagonists show potential for treating autoimmune and inflammatory diseases. Drugs like chloroquine and hydroxychloroquine, traditionally used as anti-malarials, have been repurposed due to their TLR7/9 antagonistic properties (Sun et al., 2007).
Enhancing Innate and Adaptive Immune Responses : TLR7/8 activation can protect against invading pathogens and enhance immune responses. However, sustained signaling can lead to an immune overreaction, highlighting the importance of optimizing drug safety, efficiency, and specificity (Huang et al., 2021).
Overcoming TLR Tolerance for Systemic Treatment : Strategies to circumvent TLR7 tolerance in systemic applications are being explored. This includes designing treatment regimens with cycles of repeated TLR7 agonist injections separated by treatment-free intervals, which have shown improved outcomes in preclinical models (Hotz et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-[(5-methyl-1,2-oxazol-3-yl)methoxy]-5-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-11-8-13(22-25-11)10-24-16-15-14(20-17(18)21-16)5-7-23(15)9-12-4-2-3-6-19-12/h2-8H,9-10H2,1H3,(H2,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOYFLAKSGBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC2=NC(=NC3=C2N(C=C3)CC4=CC=CC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TLR7-agonist-1 | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



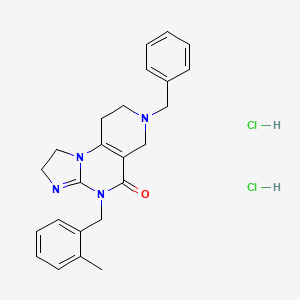
![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)
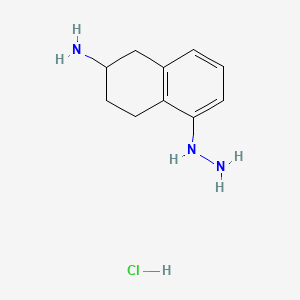

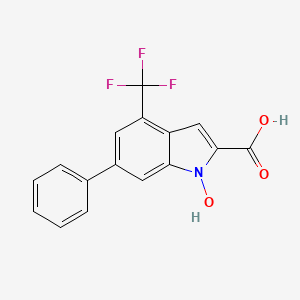
![2-{[(1h-1,2,4-Triazol-5-Ylsulfanyl)acetyl]amino}thiophene-3-Carboxamide](/img/structure/B560461.png)
![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)
![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)
